(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the furan and phenyl groups. Common synthetic methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: This step often involves the use of furan derivatives and coupling reactions.
Functional Group Modifications: Various functional groups are introduced through reactions such as esterification, hydroxylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidine ring.
Substitution: Substitution reactions can occur at various positions on the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the complex ring structures.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyrrolidine ring in the target compound.
Uniqueness
What sets (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione apart is its combination of multiple functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23NO7 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-3-28-16-12-13(7-8-14(16)23)18-17(19(24)15-6-4-11-29-15)20(25)21(26)22(18)9-5-10-27-2/h4,6-8,11-12,18,23,25H,3,5,9-10H2,1-2H3 |
InChI Key |
ZBALCQFNTMIESD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3)O |
Origin of Product |
United States |
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